9-(6'-Deoxy-beta-D-allofuranosyl)guanine
Description
9-(6'-Deoxy-β-D-allofuranosyl)guanine is a nucleoside analog characterized by a guanine base linked to a modified sugar moiety, specifically 6'-deoxy-β-D-allofuranose. This structural modification distinguishes it from canonical nucleosides like guanosine (ribose-linked) and deoxyguanosine (2'-deoxyribose-linked). The absence of a hydroxyl group at the 6' position of the allofuranose ring may influence its metabolic stability, pharmacokinetics, and therapeutic applications, particularly in antiviral or anticancer contexts .
Properties
CAS No. |
85421-89-2 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-4-8(16)14-11(12)15-9(4)20/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1 |
InChI Key |
PYNVSZMFFVWFQA-KPCPHYELSA-N |
SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Synonyms |
9-(6'-deoxy-beta-D-allofuranosyl)guanine 9-DAFG |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety: 6'-Deoxy-beta-D-allofuranose
The sugar component, 6'-deoxy-beta-D-allofuranose, is a critical building block for the nucleoside. Its preparation involves:
Starting Material and Protection Strategies
The synthesis often begins with D-allose or protected derivatives such as 1,2:5,6-di-O-isopropylidene-D-allofuranose to stabilize the furanose form and prevent ring-opening or rearrangement during subsequent reactions.Furanose vs Pyranose Formation Control
A major challenge is favoring the furanose ring form over the more thermodynamically stable pyranose form. Two main approaches have been reported:Boric Acid Stabilization Method : Boric acid forms complexes with sugar diols, stabilizing the furanose form during acetylation. This method yields a high proportion of furanose (up to 66% for D-allose derivatives), with a mixture of α and β anomers. The boric acid is removed as trimethyl borate during work-up.
Protected Furanose Derivative Approach : Using commercially available 1,2:5,6-di-O-isopropylidene-D-allofuranose, acid-catalyzed deacetalization followed by peracetylation yields predominantly the peracetylated D-allofuranose with a favorable α/β anomer ratio (1:3), facilitating selective synthesis.
Deoxygenation at C-6' Position
The 6'-deoxy modification is introduced by selective substitution reactions, such as mesylation followed by nucleophilic substitution or reduction, to remove the hydroxyl group at the 6' position.
Preparation of the Glycosyl Donor
The sugar moiety is converted into a suitable glycosyl donor to enable coupling with guanine:
Formation of Glycosyl Bromide or Acetate
The peracetylated sugar is transformed into 6-deoxy-beta-D-allofuranosyl bromide or acetate derivatives, which serve as activated glycosyl donors for nucleophilic substitution at the anomeric center.Protection of Hydroxyl Groups
Hydroxyl groups on the sugar are protected (e.g., acetyl or benzyl groups) to prevent side reactions and to control stereochemistry during glycosylation.
Coupling with Guanine Base
The key step is the formation of the N-glycosidic bond between the sugar and guanine:
Use of Trimethylsilyl (TMS) Derivatives of Guanine
Guanine is converted into its trimethylsilyl derivative to increase nucleophilicity at the N-9 position and improve solubility in organic solvents.Glycosylation Reaction
The glycosyl donor (e.g., 6-deoxy-beta-D-allofuranosyl bromide) is reacted with the TMS-guanine under controlled conditions to afford a mixture of N-9 and N-7 glycosylated products. The reaction typically proceeds in an anhydrous organic solvent such as acetonitrile or dichloromethane, often in the presence of a Lewis acid catalyst or under neutral conditions depending on the donor.Separation of Isomers
The N-9 and N-7 glycosylated isomers are separated by chromatographic techniques, such as column chromatography or preparative HPLC, guided by their distinct NMR spectral features.
Deprotection and Purification
Removal of Protecting Groups
The acetyl or other protecting groups on the sugar are removed by treatment with ammonia or mild basic conditions to yield the free nucleoside.Purification
Final purification is achieved by recrystallization or chromatographic methods to obtain pure 9-(6'-deoxy-beta-D-allofuranosyl)guanine.
Summary of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sugar protection | 1,2:5,6-di-O-isopropylidene protection; boric acid | Stabilizes furanose form; controls α/β anomer ratio |
| Deoxygenation at C-6' | Mesylation followed by substitution or reduction | Introduces 6'-deoxy modification |
| Glycosyl donor formation | Bromination or acetylation of sugar | Produces activated sugar for coupling |
| Guanine silylation | Trimethylsilyl chloride, base | Enhances nucleophilicity for glycosylation |
| Glycosylation | Reaction of glycosyl donor with TMS-guanine | Mixture of N-9 and N-7 glycosides |
| Deprotection | Ammonia treatment or mild base | Removes protecting groups, yields free nucleoside |
| Purification | Chromatography, recrystallization | Isolation of pure this compound |
Research Findings and Analytical Characterization
NMR Spectroscopy
NMR is crucial for distinguishing N-9 from N-7 glycosylation sites. The 9-substituted nucleosides show characteristic chemical shifts and coupling patterns that differ from their 7-substituted counterparts.Biological Activity
Although the this compound nucleoside itself showed no significant inhibition of mouse leukemia L1210 cells in vivo, its synthesis is important for generating analogs and studying structure-activity relationships.Yield and Selectivity
The glycosylation step typically yields mixtures of isomers; however, careful control of reaction conditions and purification allows isolation of the desired 9-substituted nucleoside in moderate to good yields.
Additional Synthetic Approaches and Improvements
Vorbrüggen Glycosylation
An alternative method involves Vorbrüggen coupling of silylated purines with peracetylated sugar derivatives, offering a reliable route to purine nucleosides with good stereochemical control.Use of Protected Sugar Derivatives
Multi-step protection and deprotection strategies using benzyl and benzoyl groups have been employed to improve yields and selectivity in the synthesis of related nucleosides.Improved Sugar Synthesis Recent advances include improved synthesis of protected 6-deoxy sugar intermediates using selective mesylation and nucleophilic substitution, enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-(6'-Deoxy-beta-D-allofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the purine ring, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
Anticancer Therapy
One of the most promising applications of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine is in cancer treatment, particularly through the use of enzyme-directed prodrug therapy involving Escherichia coli (E. coli) purine nucleoside phosphorylase (PNP). This approach utilizes the unique substrate specificity of E. coli PNP to activate nucleoside analogs selectively within tumor cells.
- Mechanism of Action : E. coli PNP catalyzes the phosphorolytic cleavage of the N-glycosidic bond in nucleosides, releasing free purine bases and pentose phosphate. This activity can be exploited to convert non-toxic prodrugs like this compound into active cytotoxic agents within cancer cells .
-
Case Studies :
- A study demonstrated that tumors expressing E. coli PNP could effectively cleave and utilize this compound, leading to significant tumor regression in xenograft models .
- Clinical trials have shown that this strategy can result in substantial anti-tumor activity with minimal toxicity, indicating its potential as a viable cancer treatment option .
Molecular Biology Research
In molecular biology, this compound serves as a valuable tool for studying nucleic acid metabolism and enzyme kinetics. Its structural similarity to natural nucleosides allows researchers to investigate the mechanisms of nucleoside phosphorylation and dephosphorylation.
- Enzyme Interaction Studies : The compound can be used to study the specificity and kinetics of various nucleoside phosphorylases, including both prokaryotic and eukaryotic enzymes. This research can provide insights into enzyme evolution and substrate specificity .
Drug Development
The development of new therapeutics based on nucleoside analogs is an ongoing area of research. Compounds like this compound are being investigated for their potential to overcome resistance mechanisms in cancer cells.
- Prodrug Strategies : As a prodrug, this compound can be modified to enhance its bioavailability and selectivity for tumor tissues, potentially improving therapeutic outcomes in cancer treatment .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Therapy | Utilization of E. coli PNP for selective activation of prodrugs | Significant tumor regression observed in xenograft models |
| Molecular Biology Research | Study of nucleoside metabolism and enzyme kinetics | Insights into enzyme specificity and kinetics |
| Drug Development | Development of new therapeutics based on nucleoside analogs | Potential to overcome drug resistance mechanisms |
Mechanism of Action
The mechanism of action of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine involves its incorporation into nucleic acids. It can act as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with molecular targets such as polymerases and kinases, influencing cellular pathways and processes.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical differences between 9-(6'-Deoxy-β-D-allofuranosyl)guanine and related nucleoside derivatives:
Physicochemical Properties
| Property | 9-(6'-Deoxy-β-D-allofuranosyl)guanine | AraF-G | Ara-G | 2'-Deoxyguanosine |
|---|---|---|---|---|
| Solubility in Water | Low | Moderate | Insoluble | High |
| Stability to Nucleases | High (6'-deoxy) | Very high (2'-F) | Moderate | Low |
| LogP (Predicted) | -1.2 | -0.8 | -1.5 | -1.0 |
Therapeutic Potential
- 6'-Deoxy Modification: The absence of a 6'-OH group in 9-(6'-Deoxy-β-D-allofuranosyl)guanine may reduce renal toxicity compared to arabinose analogs like Ara-G .
- Fluorinated Analogs : AraF-G and 3'-fluoro derivatives exhibit prolonged half-lives in vivo due to fluorine's electronegativity and resistance to enzymatic cleavage .
Q & A
Q. What synthetic methodologies are used to prepare 9-(6'-Deoxy-beta-D-allofuranosyl)guanine, and how are regioisomers (N-9 vs. N-7) resolved?
The compound is synthesized via the Hilbert-Johnson reaction, where 6-deoxy-beta-D-allofuranosyl bromide reacts with the trimethylsilyl (TMS) derivative of guanine. This produces a mixture of N-9 and N-7 regioisomers, which are separated chromatographically. NMR spectroscopy is critical for distinguishing isomers: N-9 derivatives exhibit distinct downfield shifts for the sugar protons (e.g., H-1' and H-4') compared to N-7 isomers due to differences in electronic environments .
Q. How is the purity and structural integrity of this compound validated in preclinical studies?
Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm). Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (COSY, HSQC) to resolve sugar-proton coupling patterns and glycosidic bond configuration. Stability studies under physiological conditions (e.g., pH 7.4 buffer at 37°C) are performed to evaluate degradation kinetics .
Q. What in vitro assays are used to screen this compound for biological activity?
Initial antitumor activity is tested against murine leukemia L1210 cells using proliferation inhibition assays (e.g., MTT or SRB). Enzymatic inhibition studies involve purine nucleoside phosphorylase (PNP) assays, where the compound’s IC50 is determined via spectrophotometric monitoring of inorganic phosphate release .
Advanced Research Questions
Q. Why does this compound show inactivity in vivo despite structural similarity to active nucleoside analogs?
While in vitro data may suggest enzyme inhibition (e.g., PNP), poor pharmacokinetic properties—such as rapid deamination by adenosine deaminase (ADA) or inefficient cellular uptake via nucleoside transporters—often limit in vivo efficacy. Comparative studies with the active thiopurine analog (12) from the same synthesis batch highlight the role of sulfur substitution in enhancing metabolic stability and target binding .
Q. How does the stereochemistry of the 6'-deoxyallofuranose moiety influence interactions with DNA repair enzymes?
Molecular docking and free-energy perturbation simulations reveal that the beta-D-allofuranosyl configuration creates steric clashes with the active sites of DNA polymerases (e.g., Pol δ/ε), preventing incorporation into DNA. This contrasts with arabinofuranosyl analogs (e.g., Ara-G), where the 2'-OH group facilitates enzyme recognition .
Q. What strategies can address discrepancies between in vitro and in vivo efficacy data for this compound?
Pharmacokinetic optimization includes:
- Prodrug derivatization : Adding lipophilic groups (e.g., phosphate esters) to improve membrane permeability.
- Co-administration with ADA inhibitors : Analogous to strategies used for cladribine and fludarabine.
- Nanoparticle encapsulation : To enhance tumor targeting and reduce off-target metabolism .
Data Contradictions and Resolution
Q. Conflicting reports on PNP inhibition: How to reconcile the inactivity of this compound with the activity of its hypoxanthine analog (compound 7)?
The hypoxanthine analog (7) exhibits PNP inhibition (Kᵢ = 8.8 × 10⁻⁵ M) due to favorable hydrogen bonding between the N-1 position and catalytic residues (e.g., His257 in human PNP). In contrast, the guanine derivative’s exocyclic amine at C-2 disrupts this interaction, as shown by X-ray crystallography of enzyme-ligand complexes .
Methodological Recommendations
Q. What analytical techniques are essential for characterizing metabolic byproducts of this compound?
- LC-MS/MS : To identify deaminated products (e.g., conversion to xanthine derivatives).
- Radiolabeled tracing : Using ³H or ¹⁴C-labeled guanine to track intracellular metabolism in hepatocyte models.
- Enzymatic profiling : Incubation with recombinant ADA, PNP, and methyltransferases to map metabolic pathways .
Structural-Activity Relationship (SAR) Insights
Q. How does the 6'-deoxy modification impact nucleoside analog activity compared to 2'-deoxy or arabinofuranosyl derivatives?
The 6'-deoxy group reduces steric hindrance with ribose-binding pockets in kinases (e.g., dCK), potentially enhancing phosphorylation. However, in allofuranosyl derivatives, the axial C-3' hydroxyl disrupts the "sugar pucker" required for kinase recognition, as shown in comparative crystallographic studies with deoxyguanosine .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
